molecular formula C37H33IN2O7S B388245 ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388245
M. Wt: 776.6g/mol
InChI Key: KXHFMYSTSOIXTC-FDAWAROLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of various substituents through a series of reactions such as alkylation, iodination, and methoxylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxyphenyl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer

Properties

Molecular Formula

C37H33IN2O7S

Molecular Weight

776.6g/mol

IUPAC Name

ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C37H33IN2O7S/c1-6-46-36(42)32-21(2)39-37-40(33(32)24-14-15-28(43-3)29(19-24)44-4)35(41)31(48-37)18-22-16-27(38)34(30(17-22)45-5)47-20-25-12-9-11-23-10-7-8-13-26(23)25/h7-19,33H,6,20H2,1-5H3/b31-18+

InChI Key

KXHFMYSTSOIXTC-FDAWAROLSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)S2)C

Origin of Product

United States

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